Cas no 2055841-42-2 (3-Bromo-2,4,5-trifluoroaniline)
3-Bromo-2,4,5-trifluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2,4,5-trifluoroaniline
- AKOS030629814
- AS-36850
- MFCD30530500
- SY242388
- SB79895
- CS-0098649
- 2055841-42-2
-
- MDL: MFCD30530500
- Inchi: 1S/C6H3BrF3N/c7-4-5(9)2(8)1-3(11)6(4)10/h1H,11H2
- InChI Key: OYIVAXNGJISXFW-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(=C1F)N)F)F
Computed Properties
- Exact Mass: 224.94010g/mol
- Monoisotopic Mass: 224.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.2
Experimental Properties
- Color/Form: NA
- Flash Point: 96.1±0.0 °C
3-Bromo-2,4,5-trifluoroaniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-Bromo-2,4,5-trifluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC50478-100mg |
3-Bromo-2,4,5-trifluoroaniline |
2055841-42-2 | >98% | 100mg |
£10.00 | 2023-04-20 | |
| Apollo Scientific | PC50478-250mg |
3-Bromo-2,4,5-trifluoroaniline |
2055841-42-2 | >98% | 250mg |
£15.00 | 2023-04-20 | |
| Apollo Scientific | PC50478-1g |
3-Bromo-2,4,5-trifluoroaniline |
2055841-42-2 | >98% | 1g |
£21.00 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1089-5g |
3-bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 97% | 5g |
¥235.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1089-10g |
3-bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 97% | 10g |
¥365.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1089-25g |
3-bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 97% | 25g |
¥828.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1089-50g |
3-bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 97% | 50g |
¥1651.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1089-100g |
3-bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 97% | 100g |
¥3297.0 | 2024-04-22 | |
| abcr | AB480067-1 g |
3-Bromo-2,4,5-trifluoroaniline; . |
2055841-42-2 | 1g |
€102.70 | 2023-04-20 | ||
| eNovation Chemicals LLC | D775163-100mg |
3-Bromo-2,4,5-trifluoroaniline |
2055841-42-2 | 95% | 100mg |
$55 | 2024-06-05 |
3-Bromo-2,4,5-trifluoroaniline Suppliers
3-Bromo-2,4,5-trifluoroaniline Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-Bromo-2,4,5-trifluoroaniline
Introduction to 3-Bromo-2,4,5-trifluoroaniline (CAS No. 2055841-42-2)
3-Bromo-2,4,5-trifluoroaniline is a fluorinated aromatic amine derivative with the chemical formula C₆H₂BrF₃N. As a key intermediate in pharmaceutical and agrochemical synthesis, this compound has garnered significant attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules. The presence of both bromine and fluorine substituents makes it a valuable building block for further functionalization, enabling the creation of complex structures with tailored properties.
The compound's unique structure, characterized by a bromo group at the 3-position and three fluorine atoms at the 2, 4, and 5 positions of the aniline ring, imparts distinct electronic and steric effects. These features are particularly advantageous in medicinal chemistry, where precise control over molecular interactions is crucial for achieving high affinity and selectivity. Recent studies have highlighted the utility of 3-Bromo-2,4,5-trifluoroaniline in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds.
In the realm of drug discovery, fluorinated aromatic amines have emerged as a prominent class of pharmacophores. The introduction of fluorine atoms into organic molecules often enhances metabolic stability, binding affinity, and oral bioavailability. For instance, 3-Bromo-2,4,5-trifluoroaniline has been employed in the development of small-molecule inhibitors targeting protein-protein interactions. A notable example is its role in synthesizing compounds that modulate epigenetic enzymes such as bromodomain and extra virginity (BRD4) inhibitors. These inhibitors have shown promise in preclinical studies for treating cancers by disrupting aberrant gene expression programs.
The bromine substituent in 3-Bromo-2,4,5-trifluoroaniline further extends its synthetic utility by serving as a handle for cross-coupling reactions. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the introduction of diverse aryl or heteroaryl groups. This capability has been leveraged in generating libraries of substituted anilines for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for therapeutic intervention against neurological disorders like Alzheimer's disease.
Advances in computational chemistry have also facilitated the rational design of derivatives of 3-Bromo-2,4,5-trifluoroaniline. Molecular modeling studies have revealed that subtle modifications to its structure can fine-tune its binding profile to biological targets. For example, computational screening has identified analogs with improved binding affinity to bacterial enzymes involved in DNA replication. These findings underscore the importance of 3-Bromo-2,4,5-trifluoroaniline as a scaffold for developing novel antibiotics to combat resistant strains.
The agrochemical industry has also recognized the potential of fluorinated anilines like 3-Bromo-2,4,5-trifluoroaniline. Its incorporation into herbicides and fungicides has led to formulations with enhanced efficacy and environmental compatibility. Fluorine atoms contribute to the lipophilicity of agrochemicals, improving their absorption by plant tissues while minimizing off-target effects on non-target organisms. Recent patents describe novel fluoroaniline-based compounds that exhibit broad-spectrum activity against phytopathogenic fungi without harming beneficial soil microbes.
In conclusion,3-Bromo-2,4,5-trifluoroaniline (CAS No. 2055841-42-2) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals. As research continues to uncover new methodologies for its functionalization and application in drug discovery,3-Bromo-2,4,5-trifluoroaniline is poised to remain at the forefront of molecular innovation.
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